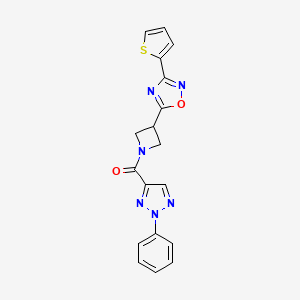

N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is a chemical compound. The indole nucleus in this compound is a significant heterocyclic system found in natural products and drugs . Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body .

Molecular Structure Analysis

Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure analysis for “N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide” is not available in the retrieved resources.Aplicaciones Científicas De Investigación

PET Radioligand Development

N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides , including analogs structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, have been explored for their potential as PET radioligands. These compounds, designed for in vivo quantification of 5-HT1A receptors, show promise in neuropsychiatric disorder studies due to their high brain uptake, slow clearance, and stability against defluorination (García et al., 2014).

Anticancer and Antimicrobial Activities

Indole-pyrimidine hybrids , derivatives of N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds displayed significant growth inhibition against various cancer cells and potent antimicrobial activity, highlighting the importance of the substituent group on the pyrimidine ring in determining their efficacy (Gokhale et al., 2017).

Enzymatic Inhibition

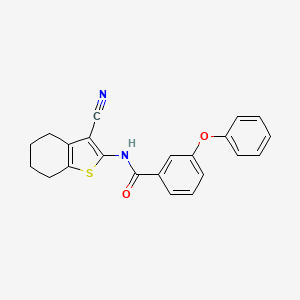

Coumarin-3-carboxamides bearing tryptamine moiety , structurally related to N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, have shown significant activity against acetylcholinesterase (AChE). These findings suggest potential applications in the design of new therapeutic agents targeting cholinesterase inhibitors for the treatment of Alzheimer's disease and related conditions (Ghanei-Nasab et al., 2016).

Chemical Synthesis and Material Science

The compound has been involved in studies focused on synthetic methodologies and material science applications . For example, the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates explore novel pathways for creating structurally complex and functionally diverse molecules, which can have further applications in developing new materials or chemical probes (Cucek & Verček, 2008).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O/c21-16-7-5-15(6-8-16)20(10-11-20)19(24)22-12-9-14-13-23-18-4-2-1-3-17(14)18/h1-8,13,23H,9-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPLTPDZPBBKIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2662811.png)

![N-ethyl-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2662812.png)

![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)

![8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid](/img/structure/B2662815.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662818.png)

![[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile](/img/structure/B2662823.png)

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)

![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)

![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine 1,1-dioxide;hydrochloride](/img/structure/B2662831.png)